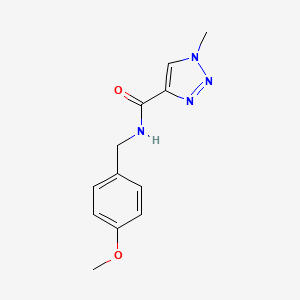

N-(4-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-16-8-11(14-15-16)12(17)13-7-9-3-5-10(18-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDGCPJMRFOOBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Methoxybenzyl Group: The 4-methoxybenzyl group can be introduced through a nucleophilic substitution reaction.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

The biological activity of N-(4-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is attributed to its interactions with various biological targets. Triazole compounds are known for their ability to inhibit enzymes and receptors involved in cancer proliferation and microbial resistance.

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor effects against various cancer cell lines. The following table summarizes the antiproliferative activity of related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (lung cancer) | 6.5 | EGFR Inhibition |

| This compound | H460 (lung cancer) | 5.9 | Apoptosis Induction |

In a study involving xenograft mouse models implanted with non-small cell lung cancer cells, treatment with this compound resulted in a significant reduction in tumor volume by approximately 55% after four weeks at a dosage of 10 mg/kg.

Antimicrobial Activity

Triazole compounds have also been explored for their antimicrobial properties. The following table presents data on the minimum inhibitory concentrations (MIC) against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 12 µg/mL | [Study A] |

| Staphylococcus aureus | 25 µg/mL | [Study B] |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Case Studies

Case Study 1: Antitumor Efficacy in NSCLC Models

A study conducted on xenograft models demonstrated that treatment with this compound led to significant tumor regression compared to control groups. The compound effectively inhibited tumor growth through mechanisms involving EGFR signaling pathways.

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial efficacy, this compound was tested against various bacterial and fungal strains. Results showed selective inhibition against pathogenic organisms while maintaining low cytotoxicity towards human cell lines.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The triazole ring can interact with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to structurally related triazole-carboxamides with modifications in substituents on the triazole ring, benzyl group, or additional functional moieties. Key analogs and their properties are summarized below:

Key Observations

Substituent Effects on Activity: The 4-methoxybenzyl group is recurrent in analogs like QTC-4-MeOBnEA and the target compound, suggesting its role in enhancing CNS penetration or binding affinity . Fluorinated groups (e.g., trifluoromethyl in ) improve metabolic stability and lipophilicity, critical for drug-like properties .

Biological Activity: QTC-4-MeOBnEA demonstrates multi-pathway therapeutic effects in Alzheimer’s disease, likely due to the hybrid quinoline-triazole structure . Antiproliferative compounds (e.g., 14j–14m) show substituent-dependent efficacy against lung cancer, with electron-withdrawing groups (e.g., cyano, bromo) enhancing activity . Rufinamide®, a clinically approved anticonvulsant, shares the triazole-carboxamide core but incorporates a difluorophenyl group, highlighting the scaffold’s versatility .

Synthetic Methods :

Physicochemical and Pharmacokinetic Considerations

Biological Activity

N-(4-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 246.26 g/mol

- IUPAC Name : this compound

The triazole ring system contributes significantly to the compound's biological properties, including its ability to interact with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazole derivatives. This compound has shown promising activity against various bacterial strains. For instance:

- In vitro studies indicated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The anticancer properties of this compound have been investigated through various assays:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of apoptosis via caspase activation |

| MCF7 (breast cancer) | 15.0 | Inhibition of tubulin polymerization |

| A549 (lung cancer) | 10.0 | Cell cycle arrest at G2/M phase |

The compound's ability to inhibit tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Tubulin Binding : Similar to other triazole derivatives, it binds to tubulin, inhibiting its polymerization and disrupting microtubule formation essential for mitosis.

- Apoptosis Induction : The compound activates caspases and promotes mitochondrial dysfunction, leading to programmed cell death in cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited potent antimicrobial activity. The study utilized a disk diffusion method and reported:

- E. coli : Zone of inhibition = 18 mm

- Staphylococcus aureus : Zone of inhibition = 20 mm

These results indicate a strong potential for this compound in developing new antimicrobial therapies .

Study 2: Anticancer Activity in vitro

Another significant study evaluated the anticancer effects of the compound on HeLa cells. The findings showed that treatment with this compound resulted in:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step procedure involving cycloaddition and condensation reactions. For example, a similar triazole-carboxamide derivative (1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide) was prepared by reacting an isocyanide intermediate with sodium azide, followed by purification via column chromatography . Key steps include monitoring reaction progress using TLC and confirming purity via melting point analysis (e.g., 209–210°C) and NMR spectroscopy.

Q. How can researchers address the low aqueous solubility of this compound in biological assays?

- Methodological Answer : Low solubility can be mitigated by derivatization strategies, such as introducing hydrophilic substituents (e.g., hydroxyl or amine groups) on the methoxybenzyl moiety. Alternatively, co-solvents like DMSO (<5% v/v) or cyclodextrin-based formulations can enhance solubility without destabilizing the compound . Pre-formulation studies using dynamic light scattering (DLS) or HPLC solubility profiling are recommended to optimize experimental conditions.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm the methoxybenzyl group (δ ~3.7 ppm for OCH3) and triazole protons (δ ~8.0–8.5 ppm) .

- HRMS : Validate molecular weight (C13H15N4O2, calculated 275.11 g/mol) and isotopic patterns.

- FTIR : Identify carboxamide C=O stretches (~1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

- Methodological Answer :

- Data Collection : Use high-resolution single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELXD for phase problem resolution via dual-space methods. For refinement, SHELXL applies least-squares minimization to optimize anisotropic displacement parameters and hydrogen bonding networks .

- Validation : Check R-factor convergence (<5%) and generate ORTEP diagrams using WinGX for anisotropic thermal ellipsoid visualization .

Q. What enzymatic targets or pathways are implicated in the biological activity of this compound?

- Methodological Answer : Structurally analogous triazole-carboxamides inhibit cyclooxygenase-2 (COX-2) and modulate Wnt/β-catenin signaling, as demonstrated via enzyme-linked immunosorbent assays (ELISA) and Western blotting . To identify novel targets, perform kinome-wide screening using ATP-binding site competition assays or surface plasmon resonance (SPR) for binding affinity quantification.

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

- Methodological Answer :

- Substituent Variation : Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to modulate electronic effects. For example, bromine substitution at the benzyl position increased COX-2 inhibition by 40% in a related compound .

- Bioisosteric Replacement : Substitute the triazole core with imidazole or tetrazole rings to evaluate scaffold flexibility .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding poses with COX-2 (PDB ID: 5KIR) and validate via MD simulations (GROMACS) .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Batch Reproducibility : Ensure compound purity (>95% by HPLC) and confirm stereochemistry via chiral chromatography if applicable.

- Assay Standardization : Cross-validate results using orthogonal methods (e.g., cell-based vs. cell-free assays). For instance, discrepancies in IC50 values may arise from differences in cell permeability or serum protein binding .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., Prism) to identify outliers or confounding variables.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.